U50488 Hydrochloride

Descripción general

Descripción

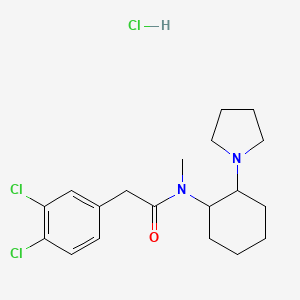

U-50488 Hydrochloride is a drug that acts as a highly selective κ-opioid agonist . It does not have any μ-opioid antagonist effects . It has analgesic, diuretic, and antitussive effects, and it can reverse the memory impairment produced by anticholinergic drugs .

Molecular Structure Analysis

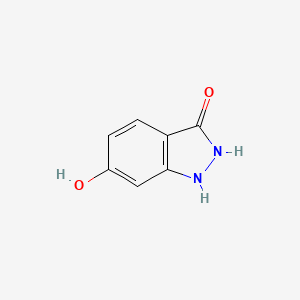

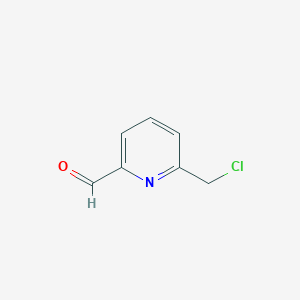

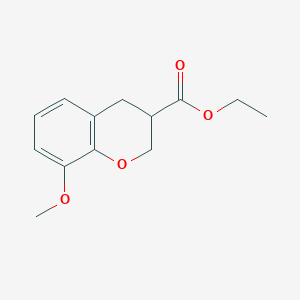

The molecular formula of U-50488 Hydrochloride is C19H26Cl2N2O . The exact mass and molecular weight are not specified . The structure is complex, with multiple functional groups .Chemical Reactions Analysis

U-50488 Hydrochloride is a selective κ-opioid agonist . At higher concentrations, it blocks Na+ channels . The (-)-enantiomer and (+)-enantiomer are also available .Physical And Chemical Properties Analysis

U-50488 Hydrochloride is a solid substance with a white to light yellow color . It is soluble to 100 mM in water and to 100 mM in DMSO .Aplicaciones Científicas De Investigación

Inhibition of Toxic Effects

- U50488 Hydrochloride's enantiomer can inhibit its toxicity in mice, suggesting potential for counteracting toxic effects of similar compounds (Kuzeff, Topashka-Ancheva, & Mecheva, 2004).

Behavioral and Analgesic Effects

- Demonstrates potent antinociceptive activity and affects behavior, suggesting applications in pain management research (Tang & Collins, 2004).

Regulation of Receptor Signaling

- Regulates κ-opioid receptor signaling in peripheral sensory neurons, offering insights for developing improved pain treatments (Berg et al., 2011).

Ion Channel Interaction

- Affects potassium channel activity in cells, indicating potential for studying ion channel regulation and signaling (Li, Guo, Ye, & Zhang, 2006).

Cardioprotective Effects

- Exhibits cardioprotective properties in myocardial ischemia and reperfusion, relevant for heart disease research (Rong et al., 2009).

Interaction with Calcium Channels

- Directly blocks various calcium channels, providing avenues for studying drug-channel interactions (Berecki, Motin, & Adams, 2016).

Nanocarrier Delivery

- Can be effectively delivered to inflamed tissue using nanocarriers, highlighting its potential in targeted drug delivery (Unbehauen et al., 2019).

Impact on Urinary Tract Dysfunction

- Influences lower urinary tract function post spinal cord injury, providing insights for treatments of related dysfunctions (Yokoyama et al., 2004).

Inhibition of Viral Expression

- Shown to inhibit HIV-1 expression in acutely infected macrophages, suggesting potential in HIV research (Chao et al., 2001).

Receptor Heteromer Signaling

- Impacts the signaling characteristics and functional regulation of receptor heteromers in sensory neurons, relevant for pain management studies (Jacobs et al., 2019).

Oncological Research

- This compound has been found to induce apoptosis in hepatocellular carcinoma cells, indicating its potential in cancer research (Tan et al., 2022).

Role in Anti-nociception

- Contributes to anti-nociception in inflamed knee joints, relevant for studies on pain relief in specific body regions (Moon et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMMGVIYOHGOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)